molecular formula C25H21BrN2O4 B295580 (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295580
M. Wt: 493.3 g/mol
InChI Key: WQQSEGUFQCEWGY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as BMMD, is a synthetic compound that belongs to the family of pyrazolidine-3,5-dione derivatives. BMMD has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune system activity. (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its unique chemical structure, which allows for the study of its interactions with specific enzymes and proteins. However, one limitation is that (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic compound, and its effects may not accurately reflect those of naturally occurring compounds.

Future Directions

There are a number of future directions for research on (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, including the development of more efficient synthesis methods, the study of its interactions with specific enzymes and proteins, and the investigation of its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione and its effects on cellular processes.

Synthesis Methods

(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can be synthesized using a one-pot reaction of 3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde and 1-phenylpyrazolidine-3,5-dione in the presence of a base and a catalyst. The reaction yields (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione as a yellow solid with a purity of over 95%.

Scientific Research Applications

(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C25H21BrN2O4

Molecular Weight

493.3 g/mol

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21BrN2O4/c1-16-8-6-7-9-18(16)15-32-23-21(26)13-17(14-22(23)31-2)12-20-24(29)27-28(25(20)30)19-10-4-3-5-11-19/h3-14H,15H2,1-2H3,(H,27,29)/b20-12+

InChI Key

WQQSEGUFQCEWGY-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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